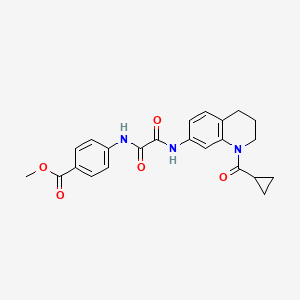

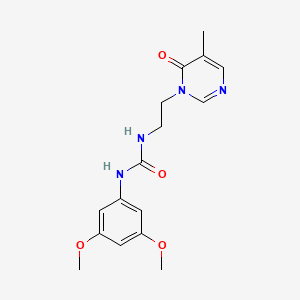

Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

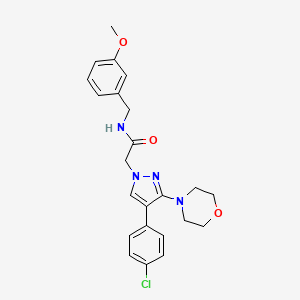

Methyl benzoate compounds are commonly used in laboratory settings . They are often involved in the synthesis of various organic compounds .

Synthesis Analysis

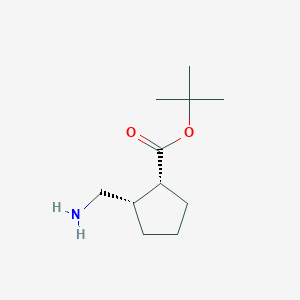

Methyl benzoate compounds can be synthesized through various methods. For instance, methyl 1-aryl-2-amino-cyclopropane carboxylates can be synthesized in high yields by Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide .Molecular Structure Analysis

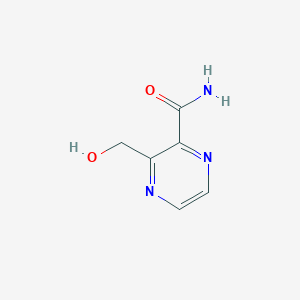

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of methyl 4-aminobenzoate has been determined to be C8H9NO2 with a molecular weight of 151.16 .Chemical Reactions Analysis

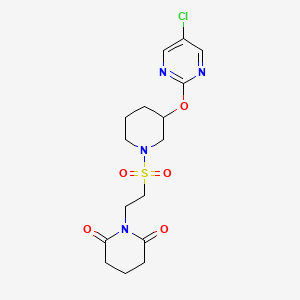

Methyl benzoate compounds can undergo various chemical reactions. For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of methyl 4-aminobenzoate include being a combustible liquid, harmful if swallowed, and harmful to aquatic life .Scientific Research Applications

Synthesis and Structural Studies

Cyclopropanation and Synthesis of Constrained ACC Derivatives : Szakonyi et al. (2002) described the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. These derivatives represent a unique type of constrained 1-aminocyclopropane-1-carboxylic acid system, offering a new avenue for creating heterocyclic compounds with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Molecular Complexity in Organic Synthesis : Shi et al. (2012) explored the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, showcasing the rapid generation of molecular complexity. This work demonstrates the versatility of cyclopropyl-containing compounds as building blocks in organic synthesis, leading to a variety of new compounds such as cyclobutanones and indenes (Shi, Lu, Wei, & Shao, 2012).

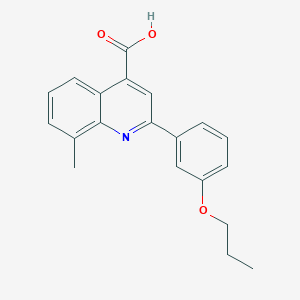

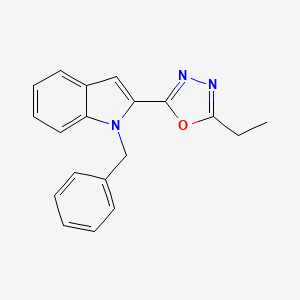

Heterocyclic Systems and DFT Calculations : Halim and Ibrahim (2017) conducted synthesis, DFT calculations, and analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND). Their work illustrates the process of synthesizing new heterocyclic systems and analyzing their electronic structure and nonlinear optical (NLO) properties, contributing to the understanding of such compounds' potential applications (Halim & Ibrahim, 2017).

Applications in Drug Discovery and Materials Science

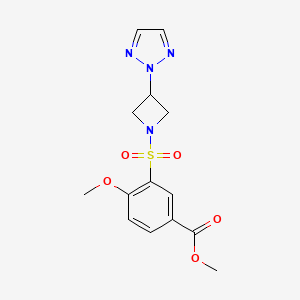

- Cobalt Phthalocyanine Modified Electrodes for Nitrite Sensing : Jilani et al. (2020) reported the synthesis of Cobalt (II) tetra methyl-quinoline oxy bridged phthalocyanine and its application in modifying glassy carbon electrodes for nitrite sensing. This study underscores the potential of quinoline derivatives in developing sensitive and selective sensors for environmental and biological applications (Jilani, Mounesh, Malathesh, Mruthyunjayachari, & Reddy, 2020).

Mechanism of Action

The mechanism of action of methyl benzoate compounds can vary depending on the specific compound and its intended use. For instance, local anesthetics like benzocaine work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[2-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-31-23(30)16-7-9-17(10-8-16)24-20(27)21(28)25-18-11-6-14-3-2-12-26(19(14)13-18)22(29)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRPWPKCVMEWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)

![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)

![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)